2,3-dichloro-N,3-diphenyl-propanamide
Description
2,3-Dichloro-N,3-diphenyl-propanamide is a chloro-substituted amide featuring two phenyl groups and two chlorine atoms on the propanamide backbone. Chlorinated amides are often explored for agrochemical and pharmaceutical applications due to chlorine’s electronegativity and ability to enhance binding interactions .
Properties
CAS No. |
74305-72-9 |
|---|---|
Molecular Formula |
C15H13Cl2NO |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,3-dichloro-N,3-diphenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-13(11-7-3-1-4-8-11)14(17)15(19)18-12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19) |
InChI Key |
AYWPPYCERLDJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)NC2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via Chloropropanoyl Chloride and Diphenylamine
One of the most reliable methods involves the reaction of 2-chloropropanoyl chloride with diphenylamine under basic conditions to form the corresponding amide intermediate, which can then be further chlorinated to introduce the second chlorine atom.
Step 1: Formation of 2-chloropropanoyl chloride
Commercially available or synthesized from propionic acid derivatives, 2-chloropropanoyl chloride serves as the acylating agent.
Step 2: Amide formation
Diphenylamine is reacted with 2-chloropropanoyl chloride in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the generated HCl. This reaction proceeds at room temperature over 16 hours, yielding N,N-diphenyl-2-chloropropanamide with a high yield (~92%) and purity, as confirmed by IR and NMR spectroscopy.
Step 3: Introduction of the second chlorine atom
The second chlorine atom at the 3-position can be introduced via chlorination reactions, often using chlorine gas or other chlorinating agents under controlled conditions.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Propionic acid derivative + SOCl2 | Standard acyl chloride synthesis | 2-chloropropanoyl chloride | - |
| 2 | 2-chloropropanoyl chloride + Diphenylamine + Triethylamine | DCM, RT, 16 h | N,N-diphenyl-2-chloropropanamide | 92 |
| 3 | N,N-diphenyl-2-chloropropanamide + Chlorine gas | Controlled chlorination | 2,3-dichloro-N,3-diphenyl-propanamide | Variable |
Chlorination Using Dry Chlorine Gas and Hydrogen Chloride
Comparative Data Table of Preparation Methods
Analytical Data and Characterization
- Infrared Spectroscopy (IR): Characteristic amide carbonyl absorption around 1678 cm⁻¹ and NH stretching bands near 3050–3270 cm⁻¹ confirm amide formation.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for the methyl group adjacent to the carbonyl (doublet around 1.67 ppm), methine protons (quartet near 4.5 ppm), and aromatic protons (7.2–7.4 ppm multiplets).
- Melting Points: The diphenyl-substituted amides typically exhibit melting points in the range of 60–80 °C, depending on purity and substitution pattern.
- Purity and Yield: The methods cited report yields from 73% to 92%, with high purity confirmed by spectroscopic methods and chromatographic analysis.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N,3-diphenyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-dichloro-N,3-diphenyl-propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N,3-diphenyl-propanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dichlorophenyl Propanamides
Key Observations :
Chlorinated Propanamides with Varied Amine Groups
Key Observations :
Complex Aromatic Substitutions
Key Observations :
- Bulky groups like benzoylphenyl () increase molecular weight and may improve receptor affinity but reduce solubility.
- Aminophenyl substituents () offer sites for chemical modifications, expanding functional versatility.
Structural and Functional Insights
- Chlorine Positioning : 2,3-dichloro substitution may induce electronic effects (e.g., electron withdrawal) that stabilize the amide bond or enhance electrophilic reactivity .
- Phenyl vs.
- Hydrogen Bonding : Amide groups facilitate intermolecular interactions (N–H⋯O), as seen in dichloro-N-phenylacetamides, which form crystalline networks .
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